5-Bromo-2-(2-fluorophenyl)pyridine
Overview
Description
5-Bromo-2-(2-fluorophenyl)pyridine is an aromatic heterocyclic compound that features both bromine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound. For this compound, the reaction involves 2-bromo-5-fluoropyridine and a suitable boronic acid derivative under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-(2-fluorophenyl)pyridine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Incorporated into the design of pesticides and herbicides due to its biological activity.
Material Science: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Fluoro-4-methylpyridine
- 5-Fluoro-2-phenylpyridine
Comparison: 5-Bromo-2-(2-fluorophenyl)pyridine is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs .
Biological Activity
5-Bromo-2-(2-fluorophenyl)pyridine (C11H8BrFN) is a halogenated pyridine derivative that has garnered attention for its significant biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
This compound features a bromine atom and a fluorophenyl group attached to a pyridine ring, contributing to its unique electronic properties. The compound has a molecular weight of 252.08 g/mol, a boiling point of 162-164 °C, and a density of 1.71 g/mL at 25 °C. Its structure can be represented by the SMILES notation Fc1ccc(Br)cn1
and its InChI key is MYUQKYGWKHTRPG-UHFFFAOYSA-N
.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom serves as an excellent leaving group, facilitating nucleophilic attacks in chemical reactions, while the fluorine atom enhances the compound's reactivity due to its electronegative nature .
Research indicates that this compound acts as an intermediate in synthesizing biologically active compounds, including:
- Inhibitors of Neuropeptide Y Receptors : These receptors are implicated in various physiological processes, including appetite regulation and anxiety. Compounds derived from this compound have shown promise in targeting these receptors effectively .
- Inhibitors of SARS-CoV-2 Protease : Given the ongoing challenges posed by viral infections, derivatives of this compound have been explored for their potential to inhibit the main protease of SARS-CoV-2, which is crucial for viral replication .
Case Studies and Research Findings
A variety of studies have highlighted the pharmacological potential of this compound:
- Synthesis and Anticancer Activity : A study synthesized several derivatives based on this compound and evaluated their anticancer properties against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation with IC50 values in the nanomolar range .
- Antibacterial Properties : Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) of 62.5 μg/mL against MRSA, indicating strong bactericidal properties .
- Anti-thrombolytic Activity : In a comparative study involving multiple pyridine derivatives, one derivative exhibited high anti-thrombolytic activity (31.61%), suggesting that structural modifications around the pyridine ring can significantly influence biological outcomes .
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for the introduction of diverse functional groups at specific positions on the pyridine ring, enhancing the compound's versatility for further biological exploration .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds that share structural similarities with this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-2-fluoropyridine | C5H3BrFN | Halogenated pyridine; used in pharmaceuticals |
5-Chloro-2-(2-fluorophenyl)pyridine | C11H8ClFN | Similar structure; different halogen |
5-Iodo-2-(2-fluorophenyl)pyridine | C11H8BrFN | Iodine substitution; potentially different reactivity |
5-Bromo-3-(trifluoromethyl)pyridine | C11H8BrF3N | Contains trifluoromethyl group; altered electronic properties |
Properties
IUPAC Name |
5-bromo-2-(2-fluorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDUFADIPVEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677951 | |
Record name | 5-Bromo-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918305-20-1 | |
Record name | 5-Bromo-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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